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molecular formula C6H4N2S B1254671 Thieno[3,2-d]pyrimidine CAS No. 272-68-4

Thieno[3,2-d]pyrimidine

Cat. No. B1254671
M. Wt: 136.18 g/mol
InChI Key: RBNBDIMXFJYDLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08378104B2

Procedure details

Thieno[3,2-d]pyrimidine (0.163 g, 1.20 mmol) was dissolved in acetic acid (3 mL). Sodium acetate (0.196 g, 2.39 mmol) was added while stirring, followed by bromine (0.38 g, 2.4 mmol). The reaction mixture was heated in a microwave reactor at 90° C. for 90 min. Solvent was removed by rotary evaporation, then under high vacuum. Purification by ISCO chromatography (0 to 10% methanol:DCM) afforded 0.152 g (59%) of the title compound as a yellow solid. 1H NMR (400 MHz, CDCl3): δ 9.36 (s, 1 H), 9.30 (s, 1 H), 8.05 (s, 1 H); MS (ESI): 214.97, 216.99 [M+H]+.
Quantity
0.163 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.196 g
Type
reactant
Reaction Step Two
Quantity
0.38 g
Type
reactant
Reaction Step Three
Yield
59%

Identifiers

REACTION_CXSMILES
[N:1]1[C:6]2[CH:7]=[CH:8][S:9][C:5]=2[CH:4]=[N:3][CH:2]=1.C([O-])(=O)C.[Na+].[Br:15]Br>C(O)(=O)C>[Br:15][C:7]1[C:6]2[N:1]=[CH:2][N:3]=[CH:4][C:5]=2[S:9][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.163 g
Type
reactant
Smiles
N1=CN=CC2=C1C=CS2
Name
Quantity
3 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0.196 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Step Three
Name
Quantity
0.38 g
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent was removed by rotary evaporation
CUSTOM
Type
CUSTOM
Details
Purification by ISCO chromatography (0 to 10% methanol:DCM)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CSC2=C1N=CN=C2
Measurements
Type Value Analysis
AMOUNT: MASS 0.152 g
YIELD: PERCENTYIELD 59%
YIELD: CALCULATEDPERCENTYIELD 58.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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